Beta-defensin126

Glycocalyx O‑glycosylation Sperm maturation

Beta‑defensin 126 (DEFB126), also known as ESP13.2 or DEFB‑26, is an atypical, highly glycosylated member of the β‑defensin family encoded by the DEFB126 gene on chromosome 20p13. Unlike canonical β‑defensins (~4–5 kDa), DEFB126 possesses a conserved 6‑cysteine defensin core followed by a unique, extended 60‑amino‑acid C‑terminal tail that is extraordinarily rich in serine and threonine (≈40%) and heavily O‑glycosylated with terminal sialic acid residues.

Molecular Formula
Molecular Weight
Cat. No. B1578025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin126
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta‑Defensin 126 (DEFB126) for Reproductive Biology Research: Core Properties and Sourcing Context


Beta‑defensin 126 (DEFB126), also known as ESP13.2 or DEFB‑26, is an atypical, highly glycosylated member of the β‑defensin family encoded by the DEFB126 gene on chromosome 20p13 [1]. Unlike canonical β‑defensins (~4–5 kDa), DEFB126 possesses a conserved 6‑cysteine defensin core followed by a unique, extended 60‑amino‑acid C‑terminal tail that is extraordinarily rich in serine and threonine (≈40%) and heavily O‑glycosylated with terminal sialic acid residues [2]. This extensive post‑translational modification yields a mature glycoprotein of approximately 34–36 kDa that functions as the principal component of the primate sperm glycocalyx, coating the entire sperm surface during epididymal transit and remaining until capacitation is completed [3]. DEFB126 is therefore not a generic antimicrobial peptide but a multifunctional sperm‑coating protein with validated roles in cervical‑mucus penetration, oviductal epithelial binding, and immunoprotection within the female reproductive tract [4].

Why Substitution with Generic β‑Defensins or Other Sperm‑Coating Proteins Fails for DEFB126‑Dependent Assays


Standard β‑defensins such as hBD‑1 (DEFB1, ~4 kDa), hBD‑2 (DEFB4, ~4.3 kDa), or even other epididymal β‑defensins (e.g., DEFB125) cannot substitute for DEFB126 because they lack both the extended C‑terminal tail and the elaborate O‑glycosylation that together define DEFB126's unique biophysical and functional properties [1]. The 60‑residue, serine/threonine‑rich tail of DEFB126 (absent in canonical defensins) carries approximately 26–27 kDa of O‑linked oligosaccharides terminated by sialic acid, generating a dense, negatively charged glycocalyx that is critical for sperm transport through cervical mucus, evasion of female immune surveillance, and reversible attachment to oviductal epithelial cells [2]. Peptides comprising only the conserved β‑defensin core (e.g., residues 21–63) retain LPS‑neutralizing activity but cannot replicate the glycocalyx‑dependent functions of the full‑length, glycosylated protein [3]. Furthermore, a common frameshift mutation (rs11467417, 2‑nt deletion) in the DEFB126 open reading frame that truncates or destabilizes the C‑terminal region reduces sperm penetration of hyaluronic acid gels by 84%, directly linking the glycosylated tail to a quantifiable functional deficit that no other β‑defensin can rescue [4].

Quantitative Evidence Guide: Where DEFB126 Demonstrates Measurable Differentiation from Closest Analogs


Evidence 1: Carbohydrate Content and Molecular Weight Distinguish DEFB126 from All Other β‑Defensins

DEFB126 exhibits a unique molecular architecture among β‑defensins. The core peptide has a predicted mass of ~10 kDa, but the mature glycoprotein migrates at 34–36 kDa on SDS‑PAGE. Neuraminidase treatment shifts the apparent mass to 38–40 kDa due to removal of negatively charged sialic acid residues; subsequent O‑glycanase treatment reduces the mass to approximately 10 kDa, confirming that ~73% of the molecular mass of mature DEFB126 is composed of O‑linked oligosaccharides [1]. In contrast, canonical β‑defensins (e.g., hBD‑1, hBD‑2, hBD‑3) are small (3.5–5 kDa), non‑glycosylated or minimally glycosylated peptides [2]. Even the closest epididymal β‑defensin paralogs (DEFB118, DEFB119, DEFB125) possess shorter C‑terminal extensions and have not been reported to carry a comparable glycocalyx‑forming carbohydrate load [3].

Glycocalyx O‑glycosylation Sperm maturation

Evidence 2: Homozygous DEFB126 Deletion Reduces Sperm Cervical‑Mucus Penetration by 84% Compared to Wild‑Type

A natural human knockout model provides direct, quantitative evidence of DEFB126's indispensable role in sperm function. Sperm from men homozygous for the 2‑nucleotide deletion variant rs11467417 (del/del genotype), which produces a non‑stop mRNA and an aberrant protein with reduced sperm‑surface affinity, exhibited an 84% reduction in the rate of penetration of a hyaluronic acid (HA) gel—an established surrogate for cervical mucus—compared to sperm from men with either the heterozygous (del/wt) or wild‑type (wt/wt) genotype [1]. Importantly, this deficit was not attributable to differences in progressive motility (curvilinear velocity) or sperm morphology; rather, DEFB126 genotype and lectin‑binding (a measure of glycocalyx integrity) were strongly correlated with penetration performance, confirming that the glycosylated DEFB126 coat is the causal factor [1]. In a prospective cohort study, couples in which the male partner was del/del homozygous had a significantly lower probability of pregnancy and a longer time to live birth compared to couples with wt/wt or del/wt male partners [2].

Male fertility Cervical mucus penetration rs11467417 polymorphism

Evidence 3: DEFB126 Core Peptide Neutralizes LPS and Suppresses Pro‑Inflammatory Cytokines with Quantified Potency in Macrophage Assays

The conserved β‑defensin core domain of DEFB126 (residues 21–63) exhibits direct, dose‑dependent LPS‑binding and neutralizing activity in vitro, as measured by chromogenic Tachypleus amebocyte lysate (TAL) assay [1]. In the RAW264.7 murine macrophage model, treatment with the DEFB126 core peptide significantly down‑regulated LPS‑induced mRNA expression of IL‑1β, IL‑6, and TNF‑α, and correspondingly decreased secretion of IL‑6 and TNF‑α protein [2]. The anti‑inflammatory mechanism involves blockade of the LPS‑induced p42/44 and p38 MAPK signaling pathways [2]. While the DEFB126 core peptide's LPS‑neutralizing potency (reported as an IC₅₀ of ~11.6 μg/mL for a hybrid DEFB126‑TP5 peptide in a related study) is lower than that of clinical comparator polymyxin B, DEFB126 additionally exhibits intracellular anti‑inflammatory activity after cellular uptake—a property not shared by polymyxin B [3]. No other epididymal β‑defensin has been shown to combine LPS neutralization with intracellular anti‑inflammatory regulation.

Endotoxin neutralization Anti‑inflammatory TLR4

Evidence 4: DEFB126 Mediates Sperm–Oviductal Epithelial Cell Binding, Distinguishing It from Motility‑Only Sperm‑Surface Proteins

DEFB126 is directly responsible for the attachment of sperm to oviductal epithelial cells (OECs), a process essential for formation of the functional sperm reservoir in the female reproductive tract. In controlled experiments with cynomolgus macaque sperm, treatments that removed (caffeine/dbcAMP‑induced capacitation), masked (anti‑DEFB126 immunoglobulin), or chemically altered (neuraminidase cleavage of sialic acid) DEFB126 all resulted in significant inhibition of sperm–OEC binding compared to untreated sperm, and this effect was independent of changes in sperm motility [1]. Pre‑incubation of OECs with soluble DEFB126 also significantly reduced sperm binding, and the binding capability of DEFB126‑deficient sperm was restored by replenishing soluble DEFB126 onto the sperm surface [1]. No other sperm‑surface β‑defensin or glycoprotein has been demonstrated to be both necessary and sufficient for OEC binding in a primate model.

Sperm reservoir Oviductal epithelium Capacitation

Highest‑Value Application Scenarios for DEFB126 Based on Validated Differential Evidence


Scenario 1: Male Fertility Diagnostic Assay Development Using DEFB126 Genotype and/or Protein Quantification

Given the 84% reduction in cervical‑mucus penetration conferred by the rs11467417 homozygous deletion [1], DEFB126 protein or genotype analysis is directly applicable to the development of male fertility diagnostic panels. Procurement of recombinant DEFB126 protein as a calibration standard enables quantitative ELISA or lectin‑based assays for sperm glycocalyx integrity, which has been shown to correlate with functional sperm performance independent of standard semen parameters [1]. This scenario is supported by patents describing diagnostic methods for male fertility assessment based on DEFB126 phenotype and genotype [2].

Scenario 2: Sperm–Oviduct Interaction and Contraceptive Screening Platforms

The demonstrated role of DEFB126 in mediating sperm attachment to oviductal epithelial cells (OECs) [3] makes the recombinant protein an essential reagent for in vitro sperm–OEC binding assays. Researchers can use purified DEFB126 to establish competitive inhibition models, screen small‑molecule or antibody candidates that disrupt sperm reservoir formation, or validate contraceptive targets that mimic the neuraminidase‑sensitive sialic acid dependence of DEFB126‑mediated adhesion [3].

Scenario 3: Anti‑Inflammatory Drug Discovery Leveraging DEFB126's Dual LPS‑Neutralizing and Intracellular Regulatory Activity

The DEFB126 core peptide's ability to both neutralize extracellular LPS and enter macrophages to suppress intracellular inflammatory signaling (p42/44 and p38 MAPK pathways) distinguishes it from classical LPS binders such as polymyxin B [4]. This dual mechanism, with a benchmarked LPS‑neutralizing EC₅₀, positions DEFB126 as a unique template for designing hybrid anti‑inflammatory peptides or as a reference standard in endotoxin‑neutralization assays. The recent development of a DEFB126(1‑39)‑TP5 hybrid peptide with improved plasma stability further validates this application trajectory [5].

Scenario 4: Glycobiology Studies of Sperm Maturation and Glycocalyx‑Dependent Immune Evasion

DEFB126 is the only known β‑defensin that forms a uniform glycocalyx over the entire sperm surface, with a carbohydrate mass (~26–27 kDa) that dwarfs its peptide core (~10 kDa) [6]. This makes it an irreplaceable model substrate for studying O‑glycan biosynthesis in the epididymis, the role of sialic acid capping in immune evasion within the female reproductive tract, and the biochemical mechanisms of glycocalyx shedding during capacitation. Recombinant glycosylated DEFB126 expressed in mammalian systems (rather than E. coli) is essential for these applications, as bacterial expression cannot replicate the native O‑glycosylation pattern [6].

Quote Request

Request a Quote for Beta-defensin126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.